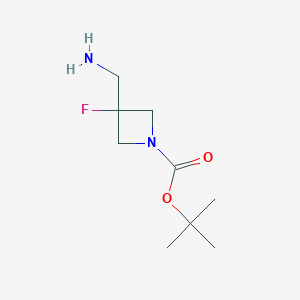

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇FN₂O₂

- Molecular Weight : 204.24 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, contributing to its reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The presence of fluorine in its structure enhances its electronic properties, potentially increasing binding affinity to biological targets. Preliminary studies suggest that the compound may modulate enzyme activity, particularly in kinase-mediated pathways, which are crucial in many diseases .

Pharmacological Potential

Research indicates that this compound may have applications in treating conditions related to aberrant kinase activity, such as certain cancers and inflammatory diseases. Its ability to inhibit specific protein kinases positions it as a candidate for therapeutic development .

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common methods include:

- Formation of the Azetidine Ring : Utilizing cyclization reactions involving suitable precursors.

- Fluorination : Introducing the fluorine atom through electrophilic or nucleophilic substitution reactions.

- Carboxylation : Adding the carboxylate group to enhance reactivity.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines. These studies have shown that the compound exhibits:

- Cytotoxicity : Demonstrated selective cytotoxic effects against certain cancer cell lines.

- Kinase Inhibition : Inhibition of specific kinases involved in cell proliferation and survival pathways .

Comparative Analysis with Analogous Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azetidine core with aminomethyl and fluoro groups | Potential kinase inhibitor |

| Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | Similar azetidine core but lacks fluorine | Reduced binding affinity |

| (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine | Pyrrolidine structure with fluorine | Neuroactive properties |

| Tert-butyl 4-fluoropiperidine | Pipedrine derivative | Different reactivity patterns |

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated organic compound with a unique azetidine ring structure, a tert-butyl group, and an aminomethyl substituent with a carboxylate functional group. It has a molecular weight of 204.24 g/mol and the molecular formula C₉H₁₇FN₂O₂ . This compound is significant in medicinal and synthetic organic chemistry due to its structural properties, which contribute to its potential biological activity.

Potential Applications

- Medicinal Chemistry The unique structure of this compound may lead to applications in medicinal chemistry. Fluorinated compounds often exhibit unique biological activities because of the electronic properties of fluorine. Studies indicate that this compound may interact favorably with biological targets, such as enzymes and receptors, but more research is needed to clarify its pharmacological potential and mechanisms of action.

- Pharmaceutical Development this compound has potential applications in pharmaceutical development due to its possible biological activity and utility in synthetic chemistry.

- Diabetes Treatment A study identified a novel substituted quinazoline sulfonamide, SRI-37330, that is orally bioavailable and has a favorable safety profile. It inhibits TXNIP expression and signaling in mouse and human islets, inhibits glucagon secretion and function, lowers hepatic glucose production and hepatic steatosis, and exhibits strong anti-diabetic effects in mouse models of type 1 diabetes (T1D) (STZ) and T2D (db/ db) .

Interactions

Interaction studies involving this compound have focused on its reactivity with various biological targets and other chemical species. Research suggests that fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors because of their unique electronic characteristics. Ongoing studies aim to clarify specific interactions and mechanisms within biological systems, which could provide insights into its potential therapeutic uses.

Analogs

Several compounds share structural similarities with this compound. These compounds share similar structural motifs but differ in their substituents and functional groups, affecting their chemical behavior and biological activity. The presence of additional functional groups or variations in the azetidine structure contributes to the uniqueness of this compound compared to its analogs. Examples of similar compounds include:

- Tert-butyl 3-(aminomethyl)-3-methylazetidine (similar azetidine core, contains a methyl group instead of fluorine).

- (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine (pyrrolidine structure with a different ring structure with potential neuroactivity).

- Tert-butyl 4-fluoropiperidine (piperidine derivative with a larger ring size and different reactivity patterns).

- Tert-butyl 2-(aminomethyl)-2-fluoropropanoate (propanoate derivative with a shorter carbon chain and different functional groups).

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNGGAXXQINCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705353 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-23-0 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.